4-O-Acetyl-21-O-de(aminocarbonyl)-27-demethoxy-4-O,23,26-tridemethyl-6-deoxo-25-deoxy-6-(2,3-dimetho
4-O-Acetyl-21-O-de(aminocarbonyl)-27-demethoxy-4-O,23,26-tridemethyl-6-deoxo-25-deoxy-6-(2,3-dimetho
Brand Name:
Vulcanchem
CAS No.:
100045-74-7
VCID:
VC0009261
InChI:
InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+
SMILES:
CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O
Molecular Formula:
C51H74N4O16
Molecular Weight:
999.1 g/mol
4-O-Acetyl-21-O-de(aminocarbonyl)-27-demethoxy-4-O,23,26-tridemethyl-6-deoxo-25-deoxy-6-(2,3-dimetho
CAS No.: 100045-74-7
Main Products
VCID: VC0009261
Molecular Formula: C51H74N4O16
Molecular Weight: 999.1 g/mol
CAS No. | 100045-74-7 |
---|---|
Product Name | 4-O-Acetyl-21-O-de(aminocarbonyl)-27-demethoxy-4-O,23,26-tridemethyl-6-deoxo-25-deoxy-6-(2,3-dimetho |
Molecular Formula | C51H74N4O16 |
Molecular Weight | 999.1 g/mol |
IUPAC Name | [(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate |
Standard InChI | InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+ |
Standard InChIKey | IRCDNHGYZIAYSJ-VYHRCCAKSA-N |
Isomeric SMILES | CC1CC(=O)CCCC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
SMILES | CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
Canonical SMILES | CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
PubChem Compound | 6442513 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume